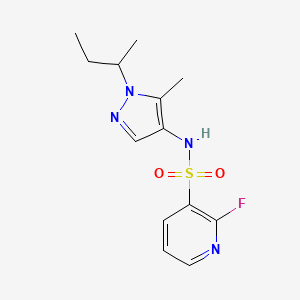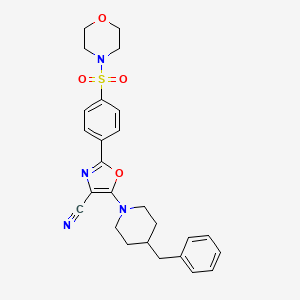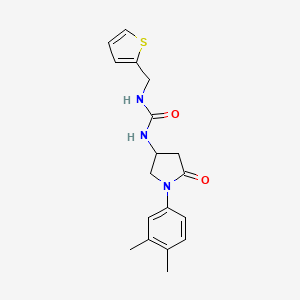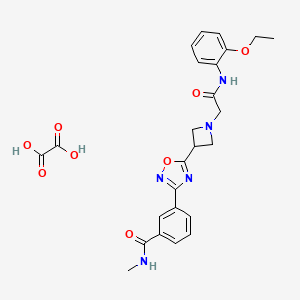
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide, also known as BAY 61-3606, is a selective inhibitor of the protein tyrosine kinase Syk. Syk is involved in the signaling pathway of various immune cells, including B cells and mast cells. BAY 61-3606 has been widely studied for its potential use in the treatment of autoimmune diseases, allergies, and cancers.
作用机制
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 works by inhibiting the activity of Syk, a protein tyrosine kinase that plays a key role in the signaling pathway of immune cells. By blocking Syk, this compound 61-3606 prevents the activation of immune cells and reduces inflammation. In cancer cells, this compound 61-3606 inhibits the growth and survival of cells by disrupting the signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have a number of biochemical and physiological effects. In immune cells, this compound 61-3606 inhibits the activation of various signaling pathways, including the B cell receptor and Fc receptor signaling pathways. This leads to reduced production of cytokines and chemokines, which are involved in the inflammatory response. In cancer cells, this compound 61-3606 has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has several advantages for use in lab experiments. It is a highly selective inhibitor of Syk, which reduces the risk of off-target effects. Additionally, this compound 61-3606 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound 61-3606 has some limitations in lab experiments. It is not a reversible inhibitor, which limits its use in kinetic studies. Additionally, this compound 61-3606 has poor solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606. One area of interest is the development of more potent and selective Syk inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 61-3606 for different therapeutic applications. Finally, there is potential for the use of this compound 61-3606 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.
合成方法
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 can be synthesized through a multi-step process starting with 2-fluoropyridine-3-sulfonamide. The first step involves the reaction of 2-fluoropyridine-3-sulfonamide with 1-bromo-2-methylbutane to form N-(1-butan-2-yl)-2-fluoropyridine-3-sulfonamide. This intermediate is then reacted with 5-methylpyrazole-4-boronic acid in the presence of a palladium catalyst to yield this compound 61-3606.
科学研究应用
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in animal models of autoimmune diseases and allergies. Additionally, this compound 61-3606 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy.
属性
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O2S/c1-4-9(2)18-10(3)11(8-16-18)17-21(19,20)12-6-5-7-15-13(12)14/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLTZZVHUFJOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)

![3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2826059.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2826061.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2826063.png)


